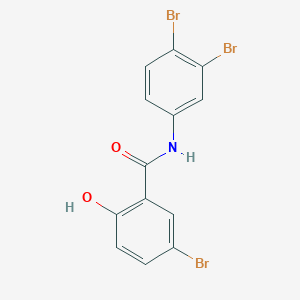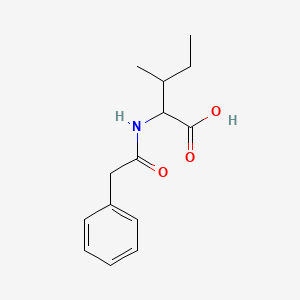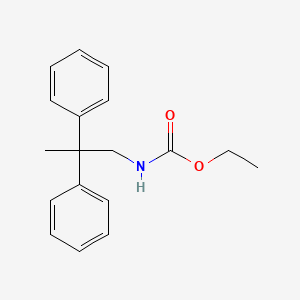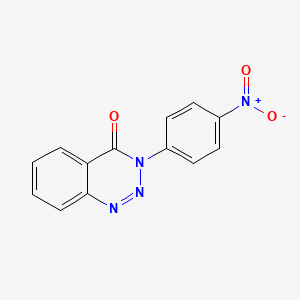
3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3h)-one is an organic compound that belongs to the class of benzotriazines It is characterized by the presence of a nitrophenyl group attached to the benzotriazinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3h)-one typically involves the reaction of 4-nitroaniline with benzotriazole under specific conditions. One common method includes the use of a diazonium salt intermediate, which is formed by treating 4-nitroaniline with sodium nitrite and hydrochloric acid. This intermediate then reacts with benzotriazole in the presence of a base such as sodium acetate to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3h)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Reduction: 3-(4-Aminophenyl)-1,2,3-benzotriazin-4(3h)-one.
Substitution: Various substituted benzotriazinones depending on the nucleophile used.
科学的研究の応用
3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3h)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as dyes and polymers
作用機序
The mechanism of action of 3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3h)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzotriazinone core can also interact with enzymes and receptors, modulating their activity and leading to the observed biological effects .
類似化合物との比較
Similar Compounds
3-(4-Nitrophenyl)-4,5-dihydro-1H-pyrazole: Another compound with a nitrophenyl group, known for its biological activities.
4-Nitrophenylchloroformate: Used in the synthesis of carbamates with antimicrobial and antioxidant activities.
Triazole-Pyrimidine Hybrids: Compounds with similar structural features, investigated for their neuroprotective and anti-inflammatory properties.
Uniqueness
3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3h)-one is unique due to its benzotriazinone core, which imparts distinct chemical and biological properties
特性
CAS番号 |
29980-76-5 |
|---|---|
分子式 |
C13H8N4O3 |
分子量 |
268.23 g/mol |
IUPAC名 |
3-(4-nitrophenyl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C13H8N4O3/c18-13-11-3-1-2-4-12(11)14-15-16(13)9-5-7-10(8-6-9)17(19)20/h1-8H |
InChIキー |
NRKBYFNSSNFOGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



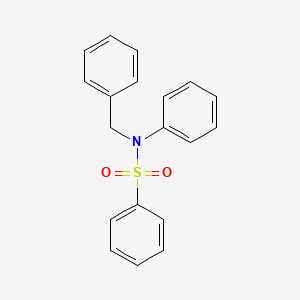
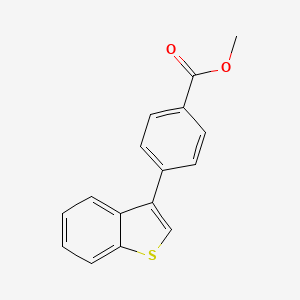
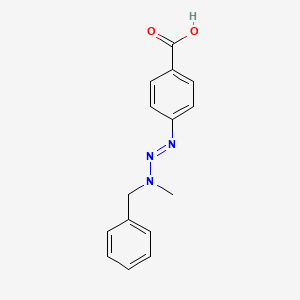
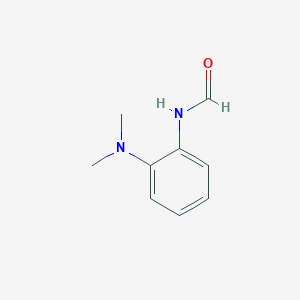

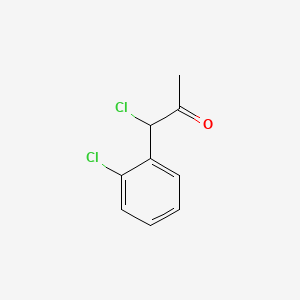
![2-thia-5,9,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13998883.png)

